While a specific synthesis method for this exact compound isn't detailed in the papers, related compounds like the CFTR potentiator N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) share structural similarities. These similarities suggest potential synthetic routes involving reactions like amide bond formation, potentially utilizing a carboxylic acid derivative and an amine, and alkylation reactions to introduce the benzodioxole and phenylethyl moieties. []
Although a precise mechanism of action for 1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide isn't outlined, structural similarities to known CFTR potentiators like Ivacaftor suggest it may interact with and modulate the function of ion channels. [] This modulation could involve binding to specific sites on the ion channel protein, influencing its gating properties, and ultimately affecting ion transport across cell membranes. Further research is needed to elucidate its specific interactions with target proteins and downstream signaling pathways.
Given the structural similarities to CFTR potentiators, 1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide could be investigated for potential applications in cystic fibrosis research. [] It may be explored as a tool compound to study the structure and function of CFTR or other ion channels, screen for potential drug candidates, or develop new therapeutic strategies for cystic fibrosis and related disorders.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2